molecular formula C13H12FN B8125694 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine

4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8125694
M. Wt: 201.24 g/mol
InChI Key: YYFYUGKBPVOREL-UHFFFAOYSA-N
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Description

4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine is a chemical compound characterized by a biphenyl core with a fluorine atom and a methyl group as substituents. This compound is of interest in various scientific fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine typically involves the following steps:

  • Biphenyl Derivative Formation: The starting material is often a biphenyl derivative, which undergoes halogenation to introduce the fluorine atom.

  • Substitution Reactions: The fluorinated biphenyl undergoes further substitution reactions to introduce the amine group at the appropriate position.

  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution Reactions: The fluorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen gas (H2) are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution Reactions: Hydroxylated or alkylated biphenyl derivatives

Scientific Research Applications

4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, while the amine group facilitates interactions with enzymes and other biomolecules.

Comparison with Similar Compounds

  • 4'-Chloro-2-methyl-[1,1'-biphenyl]-3-amine

  • 4'-Bromo-2-methyl-[1,1'-biphenyl]-3-amine

  • 4'-Iodo-2-methyl-[1,1'-biphenyl]-3-amine

This comprehensive overview provides a detailed understanding of 4'-Fluoro-2-methyl-[1,1'-biphenyl]-3-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-fluorophenyl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFYUGKBPVOREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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